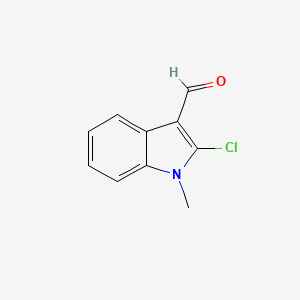
2-Chloro-1-methyl-1H-indole-3-carbaldehyde
Cat. No. B1362530
Key on ui cas rn:
24279-74-1
M. Wt: 193.63 g/mol
InChI Key: HUVIBKTZVLYGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05536721
Procedure details


Prepared from (3) (9.6 g), K2CO3 (15 g) and methyl 2-mercaptoacetate (10 ml) yielding (6) (9.3 g), m.p. 133.5°-133.8° C.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH:11]=O)=[C:3]1Cl.C([O-])([O-])=O.[K+].[K+].[SH:20][CH2:21][C:22]([O:24][CH3:25])=[O:23]>>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]2[CH:11]=[C:21]([C:22]([O:24][CH3:25])=[O:23])[S:20][C:3]1=2 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=C(C2=CC=CC=C12)C=O)Cl
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
SCC(=O)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C2=C(C3=CC=CC=C13)C=C(S2)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
